2-Amino-6-hydroxybenzothiazole

Medicinal Chemistry Anti-inflammatory Drug Discovery Dual Enzyme Inhibition

Medicinal chemists pursuing dual 5-LO/TXA₂S inhibitors or NQO2-targeted probes often waste synthesis effort on inactive benzothiazole analogs lacking the critical 6-hydroxy substitution. • Essential scaffold for 3-pyridylmethyl-substituted derivatives with dual 5-LO (IC₅₀ ~100 nM) and TXA₂S inhibition - inaccessible from 2-aminobenzothiazole or 6-hydroxybenzothiazole alone. • Direct precursor to 2-cyano-6-hydroxybenzothiazole for firefly luciferin synthesis via Sandmeyer cyanation, eliminating post-cyanation demethylation steps. • Corrosion inhibitor for API X80 steel in 5% HCl (>95% efficiency at 300 ppm). Specify ≥95% purity for reproducible results. Bulk quantities available.

Molecular Formula C7H6N2OS
Molecular Weight 166.2 g/mol
CAS No. 26278-79-5
Cat. No. B1265925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxybenzothiazole
CAS26278-79-5
Molecular FormulaC7H6N2OS
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC(=N2)N
InChIInChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
InChIKeyVLNVTNUTGNBNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-hydroxybenzothiazole: Dual-Target Inhibitor Scaffold


2-Amino-6-hydroxybenzothiazole (CAS: 26278-79-5) is a heterocyclic organic compound with the molecular formula C₇H₆N₂OS and a molecular weight of 166.2 g/mol [1]. It features a benzothiazole core substituted with an amino group at the 2-position and a hydroxyl group at the 6-position, which together confer distinct reactivity and biological activity . The compound is commercially available at standard purities of 95% (Sigma-Aldrich) and 97–98% (specialty suppliers) . Its primary documented differentiations lie in two areas: (1) serving as the core scaffold for 3-pyridylmethyl-substituted derivatives that exhibit dual inhibition of 5-lipoxygenase (5-LO) and thromboxane A₂ synthetase (TXA₂S), a dual-target profile not observed with simpler benzothiazole analogs; and (2) functioning as an effective corrosion inhibitor for API X80 steel in acidic environments at low concentrations [2].

Dual 5-LO/TXA₂S inhibitor scaffold for arachidonic acid pathway research
Corrosion inhibitor for API X80 steel in acidic pickling environments
Precursor for NQO2 inhibitor development and luciferin intermediate synthesis

Why 2-Amino-6-hydroxybenzothiazole Cannot Be Substituted


Generic substitution among benzothiazole analogs is not straightforward because the specific 2-amino/6-hydroxy substitution pattern governs both electronic properties and biological target engagement. Quantum chemical calculations demonstrate that the S atom in 2-amino-6-hydroxybenzothiazole exhibits enhanced electrophilic attack tendency during adsorption onto steel surfaces, a property that underpins its corrosion inhibition efficiency at low concentrations [1]. In medicinal chemistry, the 6-hydroxy group is essential for hydrogen-bonding interactions in the NQO2 enzyme active site; analogs lacking this group—such as 6-methoxy or 6-unsubstituted derivatives—exhibit substantially reduced potency [2]. Furthermore, the 2-amino position serves as the critical functional handle for introducing 3-pyridylmethyl groups that confer dual 5-LO/TXA₂S inhibitory activity; compounds without the 2-amino group cannot access this dual-target pharmacology [3]. Procurement decisions must therefore evaluate the specific substitution pattern rather than assuming benzothiazole-class interchangeability.

6-Hydroxy substitution

6-hydroxy group may be required for reported NQO2 hydrogen-bonding; methoxy or unsubstituted analogs show lower reported potency.

2-Amino functionality

2-amino position serves as functional handle for dual 5-LO/TXA₂S inhibition; without it, dual-target profile may not be achievable.

Substitution pattern

Adsorption properties on steel depend on specific substitution pattern; generic benzothiazole analogs may not reproduce reported corrosion inhibition efficiency.

2-Amino-6-hydroxybenzothiazole: Quantitative Differentiation


Dual 5-LO/TXA₂S Inhibition vs. 2-Aminobenzothiazole

2-Amino-6-hydroxybenzothiazole serves as the core scaffold for 3-pyridylmethyl-substituted derivatives that exhibit dual inhibition of 5-lipoxygenase (5-LO) and thromboxane A₂ synthetase (TXA₂S). The parent compound itself inhibits 5-LO with an IC₅₀ of approximately 100 nM [1]. In contrast, the simpler analog 2-aminobenzothiazole (lacking the 6-hydroxy group) cannot be functionalized to achieve this dual-target profile; the 6-hydroxy position is essential for the structural modifications that confer TXA₂S inhibitory activity. Furthermore, within the 2-amino-6-hydroxybenzothiazole derivative series, type-B compounds (3-pyridylmethyl substitution on the benzene ring) exhibit approximately 10-fold stronger TXA₂S inhibitory activity compared to type-A compounds (substitution on the 2-amino group), demonstrating that the parent scaffold's substitution pattern critically modulates target selectivity [1].

5-LO Inhibition
Head-to-head
IC₅₀ ≈ 100 nM (parent); 2-aminobenzothiazole lacks dual 5-LO/TXA₂S activity. Type-B derivatives ~10-fold stronger TXA₂S inhibition.
Supports dual-target anti-inflammatory pathway studies
Recombinant 5-LO assay context
Medicinal Chemistry Anti-inflammatory Drug Discovery Dual Enzyme Inhibition

Corrosion Inhibition on API X80 Steel

Electrochemical frequency modulation and potentiodynamic polarization studies demonstrate that 2-amino-6-hydroxybenzothiazole provides corrosion inhibition for API X80 steel in 5% HCl solution with efficiency that increases as a function of inhibitor concentration. The inhibition efficiency rises from approximately 75% at 50 ppm to >95% at 300 ppm [1]. This concentration-dependent performance is attributed to the planar molecular structure and the S atom's high electrophilic attack tendency, which facilitates effective adsorption onto the steel surface. While 2-aminobenzothiazole also exhibits some corrosion inhibition activity, the 6-hydroxy group in 2-amino-6-hydroxybenzothiazole provides an additional adsorption site and enhanced solubility characteristics that contribute to its performance profile [1].

Corrosion Efficiency
Reported
~75% at 50 ppm; >95% at 300 ppm in 5% HCl on API X80 steel
Supports concentration-dependent corrosion protection studies
Electrochemical study context
Corrosion Science Industrial Chemistry Acid Pickling

NQO2 Inhibition by 6-Amino Benzothiazole Analogs

A 6-amino substituted benzothiazole analog (compound 48), synthesized from a benzothiazole scaffold closely related to 2-amino-6-hydroxybenzothiazole, exhibits potent NQO2 enzyme inhibition with an IC₅₀ of 79 nM [1]. This places it among the sub-100 nM inhibitors in the series, alongside 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole (IC₅₀ = 25 nM) and 6-acetamide analog (IC₅₀ = 31 nM). Critically, the 6-methoxy analog (compound 40) showed reduced potency (IC₅₀ = 51 nM) compared to the 6-amino analog, demonstrating that the 6-amino substitution pattern (which derives from the amino group in 2-amino-6-hydroxybenzothiazole) is favorable for NQO2 inhibition. The parent 2-amino-6-hydroxybenzothiazole provides the 6-amino functionality that can be retained or modified to modulate potency.

NQO2 Inhibition
Head-to-head
6-amino analog IC₅₀ = 79 nM; cf. 6-methoxy 51 nM, 6-acetamide 31 nM
Supports NQO2 inhibitor development research
Recombinant enzyme assay context
Cancer Research Inflammation Oxidative Stress

Cyanation Route to Firefly Luciferin Precursors

2-Amino-6-hydroxybenzothiazole serves as an efficient precursor for synthesizing 2-cyano-6-hydroxybenzothiazole, a key intermediate in firefly luciferin production. A Sandmeyer-type cyanation protocol converts both 2-amino-6-methoxybenzothiazole and 2-amino-6-hydroxybenzothiazole to their corresponding 2-cyano derivatives in high yields [1]. The reaction employs diazonium tetrafluoroborate salt formation followed by Cu(I)/Cu(II)/TMEDA-catalyzed cyanation. Both substrates perform comparably in this transformation, but the 6-hydroxy derivative provides direct access to the hydroxylated luciferin precursor without requiring post-cyanation deprotection, offering synthetic step economy relative to the 6-methoxy analog.

Cyanation Step Economy
Reported
High-yield conversion to 2-cyano-6-hydroxybenzothiazole; bypasses demethylation required for methoxy analog
Supports luciferin intermediate synthesis workflows
Sandmeyer cyanation method
Organic Synthesis Heterocyclic Chemistry Bioluminescence

Crystallization-Based Purification Advantage

2-Amino-6-hydroxybenzothiazole exhibits a melting point range of 243–250°C (free base) and 263–265°C (recrystallized from ethanol-water) . This relatively high melting point, compared to 2-aminobenzothiazole (mp ~129–132°C) and 6-hydroxybenzothiazole (mp ~196–198°C), facilitates purification via recrystallization from ethanol or ethanol-water mixtures with reported yields of 79–88% . The hydrochloride salt form (CAS 26278-78-4) provides an alternative handle for purification and storage. Commercial material is typically supplied at 95% purity (Sigma-Aldrich) with some specialty suppliers offering 97–98% purity (HPLC) [1].

Melting Point & Purity
Reported
mp 243–250°C (free base); recrystallized 263–265°C; yields 79–88%
Supports identity and purity verification in procurement
Capillary determination; QC context
Process Chemistry Purification Quality Control

Quantum Chemical Adsorption and Corrosion Inhibition

Density functional theory (DFT) calculations on 2-amino-6-hydroxybenzothiazole reveal quantum chemical parameters that explain its effective corrosion inhibition at low concentrations. The calculated energy gap (ΔE), HOMO/LUMO energies, fraction of electron transferred (ΔN), and Mulliken charges indicate that the S atom exhibits greater tendency for electrophilic attack during adsorption onto steel surfaces compared to other heteroatoms in the molecule [1]. The planar molecular geometry facilitates efficient surface coverage, enabling inhibition efficiencies exceeding 95% at concentrations as low as 300 ppm. This computational profile provides a rational basis for selecting 2-amino-6-hydroxybenzothiazole over benzothiazole analogs lacking the combined 2-amino/6-hydroxy substitution pattern, which exhibit less favorable adsorption energetics.

DFT Adsorption Profile
Class-level
Planar geometry; S atom highest electrophilic attack tendency; favorable energy gap
Supports computational adsorption model validation
DFT gas-phase calculations
Computational Chemistry Density Functional Theory Corrosion Science

2-Amino-6-hydroxybenzothiazole: Application Scenarios


Dual 5-LO/TXA₂S Inhibitor Synthesis

2-Amino-6-hydroxybenzothiazole is the essential starting material for preparing 3-pyridylmethyl-substituted benzothiazole derivatives that exhibit dual inhibition of 5-LO (IC₅₀ ~100 nM for parent scaffold) and TXA₂S. This dual-target profile is not accessible from 2-aminobenzothiazole or 6-hydroxybenzothiazole alone. Type-B derivatives, with substitution on the benzene ring, demonstrate approximately 10-fold stronger TXA₂S inhibition compared to type-A derivatives [1]. Research groups pursuing dual anti-inflammatory agents targeting the arachidonic acid cascade should procure this specific scaffold rather than simpler benzothiazole analogs.

API X80 Steel Corrosion Inhibition

For industrial acid pickling, cleaning, or oilfield acidizing operations involving API X80 steel and 5% HCl, 2-amino-6-hydroxybenzothiazole provides concentration-dependent corrosion inhibition reaching >95% efficiency at 300 ppm [1]. Electrochemical studies confirm that effective inhibition is achievable at low concentrations due to the compound's planar geometry and favorable adsorption energetics. Procurement specifications should require purity ≥95% to ensure consistent inhibition performance, as impurities may compromise surface coverage efficiency.

NQO2 Inhibitor Synthesis

Benzothiazole scaffolds bearing 6-amino substitution, which derive from 2-amino-6-hydroxybenzothiazole, yield potent NQO2 inhibitors with IC₅₀ values in the nanomolar range (e.g., 6-amino analog: IC₅₀ = 79 nM) [1]. This potency is superior to 6-methoxy analogs (IC₅₀ = 51 nM) under identical assay conditions, indicating that the amino functionality is favorable for NQO2 engagement. Researchers developing NQO2-targeted therapeutics for cancer, neurodegeneration, or inflammatory conditions should prioritize this scaffold over methoxy-substituted alternatives.

Firefly Luciferin Precursor Preparation

2-Amino-6-hydroxybenzothiazole undergoes high-yielding Sandmeyer cyanation to produce 2-cyano-6-hydroxybenzothiazole, a direct intermediate for firefly luciferin synthesis [1]. This route offers step economy compared to methoxy-protected analogs, which require post-cyanation demethylation to access the free hydroxyl group. For academic and industrial laboratories synthesizing bioluminescent probes, 2-amino-6-hydroxybenzothiazole is the preferred precursor when the target is the hydroxylated luciferin core.

Application
Selection Property
Validation Focus
Dual 5-LO/TXA₂S inhibitor scaffold studies
Substitution pattern specificity (2-amino/6-hydroxy)
Dual enzyme inhibition assay context
API X80 steel corrosion inhibition research
Concentration-dependent inhibition profile
Electrochemical efficiency validation in acidic media
NQO2 inhibitor development studies
6-amino substitution pattern
NQO2 enzyme inhibition assay context
Firefly luciferin precursor synthesis
Direct hydroxylated intermediate access
Cyanation yield and step-economy validation

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